molecular formula C8H6Br2O2 B1272317 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone CAS No. 67029-74-7

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Cat. No.: B1272317
CAS No.: 67029-74-7
M. Wt: 293.94 g/mol
InChI Key: FZIUHYVCSFQKFC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The compound 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent numbering. The parent structure is ethanone , with a hydroxyl group (-OH) at position 2, bromine atoms at positions 5 (on the aromatic ring) and 2' (on the ketone side chain).

Synonyms for this compound are extensive, reflecting its use in diverse chemical contexts:

Synonym Source Index
5-Bromo-2-hydroxyphenacyl bromide
2,5'-Dibromo-2'-hydroxyacetophenone
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one
Ethanone, 2-bromo-1-(5-bromo-2-hydroxyphenyl)-

These synonyms arise from variations in substituent prioritization and historical naming conventions.

Structural Formula and Molecular Representation

The molecular formula C₈H₆Br₂O₂ encapsulates the compound’s composition:

  • 8 carbon atoms , forming an aromatic ring and a ketone side chain.
  • 6 hydrogen atoms , distributed across the aromatic and aliphatic regions.
  • 2 bromine atoms , one on the aromatic ring and another on the α-carbon of the ketone.
  • 2 oxygen atoms , from the hydroxyl and ketone functional groups.

Structural representations include:

  • SMILES : C1=CC(=C(C=C1Br)C(=O)CBr)O
  • InChI Key : FZIUHYVCSFQKFC-UHFFFAOYSA-N
  • Molecular weight : 293.94 g/mol

A tabular summary of key molecular properties:

Property Value Source Index
Molecular formula C₈H₆Br₂O₂
Molecular weight 293.94 g/mol
XLogP3 3.2 (estimated)
Hydrogen bond donors 1 (hydroxyl group)
Hydrogen bond acceptors 3 (ketone, hydroxyl)

Classification within Brominated Aromatic Ketones

This compound belongs to the brominated aromatic ketones , characterized by:

  • Aromatic ring substitution : A hydroxyl (-OH) group at position 2 and a bromine atom at position 5 on the benzene ring.
  • α-Bromination : A bromine atom on the α-carbon adjacent to the ketone group.

Comparative analysis with related structures :

  • 2-Bromoacetophenone : Lacks the hydroxyl and second bromine substituent, simplifying its reactivity profile .
  • 3',5'-Dibromo-2'-hydroxyacetophenone : Differs in bromine placement (positions 3' and 5' on the ring), altering electronic effects .
  • 5'-Bromo-2'-hydroxyacetophenone : Contains only one bromine atom on the aromatic ring, reducing steric hindrance .

Functional implications :

  • The ortho-hydroxyl group enables intramolecular hydrogen bonding with the ketone oxygen, stabilizing the enol tautomer .
  • Dual bromination enhances electrophilic reactivity, making the compound a versatile intermediate in Suzuki-Miyaura couplings and nucleophilic substitutions .

Properties

IUPAC Name

2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIUHYVCSFQKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373587
Record name 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67029-74-7
Record name 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5'-Dibromo-2'-hydroxyacetophenone
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Preparation Methods

Ring Bromination of 2-Hydroxyacetophenone

This method achieves near-quantitative yields (~90%) with exclusive α-bromination, avoiding nuclear bromination. The selectivity arises from CuBr₂’s preference for ketone α-positions over aromatic rings.

Alternative Bromination Strategies

One-Pot Bromination Using Dual Reagents

Though less common, simultaneous ring and α-bromination has been explored using mixed brominating agents. However, competing reactions often reduce yield and purity, making stepwise approaches preferable.

Comparative Analysis of Methods

Parameter Ring Bromination (Br₂/AcOH) α-Bromination (CuBr₂)
Reagent Cost Low Moderate
Yield Moderate (~60–70%) High (~90%)
Selectivity Requires strict control Excellent
By-products Di-brominated derivatives Minimal
Scalability Industrial-friendly Requires CuBr recovery

Optimization Strategies

Solvent Effects

  • Chloroform-ethyl acetate : Enhances CuBr₂ solubility and reaction homogeneity.
  • Acetic acid : Optimizes protonation for electrophilic substitution.

Catalyst Stoichiometry

A 2:1 molar ratio of CuBr₂ to ketone is critical for maximizing α-bromination efficiency.

Industrial-Scale Considerations

  • Copper Recovery : CuBr byproduct can be recycled via oxidation to CuBr₂, reducing costs.
  • Waste Management : HBr gas requires scrubbing to prevent corrosion.

Challenges and Solutions

  • By-product Formation :
    • Issue : Di-brominated by-products during ring bromination.
    • Solution : Use stoichiometric Br₂ and low temperatures.
  • Purification :
    • Crystallization : Adjusting pH to 7.0 precipitates the product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to be a precursor for compounds targeting various health conditions, particularly:

  • Anti-inflammatory Agents : It has been utilized in the development of drugs aimed at reducing inflammation, showcasing efficacy in preclinical studies.
  • Antimicrobial Agents : Research indicates that it exhibits antibacterial properties, particularly against Gram-positive bacteria, making it a candidate for further development into antimicrobial therapies .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Methicillin-resistant S. aureus10 - 151.563 - 6.25
Other Gram-positive strainsNot significantN/A

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of agrochemicals. It contributes to the development of effective herbicides and fungicides, enhancing crop protection and yield. The compound's ability to inhibit specific enzymes related to plant pathogens makes it valuable in this sector .

Biochemical Research

The compound is extensively used in biochemical studies to investigate enzyme inhibition and receptor interactions. Its brominated structure allows it to form covalent bonds with nucleophilic residues on proteins, thereby modulating their activity. This application is crucial for:

  • Studying Oxidative Stress Responses : It has been shown to influence cellular pathways related to oxidative stress.
  • Drug Design : Insights gained from these studies aid in designing new therapeutic agents targeting specific enzymes or receptors .

Material Science

In material science, this compound is explored for its potential in creating novel materials with specific optical and electronic properties. Its incorporation into polymer formulations can enhance thermal stability and mechanical properties, making it suitable for advanced technology applications such as:

  • Electronic Devices : Its properties are being investigated for use in semiconductors and other electronic components.
  • Optoelectronic Materials : The compound's unique characteristics may lead to advancements in light-emitting devices and solar cells .

Environmental Studies

The compound plays a role in environmental research by aiding studies that assess the impact of chemical pollutants. It is used to develop remediation strategies for contaminated sites, contributing to efforts aimed at environmental sustainability and pollution management .

Biological Activity

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a brominated phenolic compound, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies on its antibacterial, antiviral, and antioxidant properties, alongside its cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C14H12Br2O2C_{14}H_{12}Br_2O_2, with a molecular weight of 293.94 g/mol. The compound features a brominated aromatic ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 2-hydroxyacetophenone under controlled conditions, often using reagents like copper(II) bromide in organic solvents such as ethyl acetate or chloroform .

Antibacterial Activity

Research indicates that this compound exhibits selective antibacterial properties, primarily against Gram-positive bacteria . In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition zones ranging from 10 to 15 mm against methicillin-resistant Staphylococcus aureus (MRSA). However, it was less effective compared to standard antibiotics, with minimum inhibitory concentration (MIC) values between 1.563 to 6.25 mg/mL, categorizing it as having weak antibacterial activity .

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Methicillin-resistant S. aureus10 - 151.563 - 6.25
Other Gram-positive strainsNot significantN/A

Antiviral Activity

The compound has also shown promising antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). It was reported to possess strong antiviral activity with a CC₅₀ value exceeding 0.4 mg/mL when tested on Vero cells, indicating a potential for therapeutic application in viral infections .

Antioxidant Activity

As a polyphenolic compound, this compound exhibits significant antioxidant capabilities. It was found to inhibit the oxidation of DPPH (1,1-diphenyl-2-picrylhydrazyl), achieving an antioxidant activity of approximately 84.95% , which is comparable to other known antioxidants .

Table 2: Antioxidant Activity Assessment

Method UsedResult (%)
DPPH Radical Scavenging84.95

Cytotoxicity Studies

Cytotoxicity assessments on various cancer cell lines have revealed that the compound exhibits selective toxicity. For instance, it demonstrated significant cytotoxic effects against HeLa cells with IC₅₀ values in the low micromolar range. This suggests that while it may not be broadly cytotoxic, it could be leveraged for targeted cancer therapies .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLaLow
MDA-MB-231Moderate
A549High

Case Studies and Research Findings

Several studies have explored the therapeutic potential of brominated phenolic compounds similar to this compound. For example, compounds with similar structures have been investigated for their roles as dual inhibitors of tubulin and histone deacetylases (HDAC), showcasing their potential in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves bromination of the parent ketone. For example, 1-(5-bromo-2-hydroxyphenyl)ethanone (precursor) can be treated with bromine in chloroform under controlled conditions. Key steps include:

  • Dropwise addition of bromine (1.0–1.1 equiv) in CHCl₃ to the ketone solution .
  • Quenching unreacted bromine with NaHCO₃ and sodium thiosulfate to avoid over-bromination.
  • Purification via recrystallization (e.g., Et₂O) to isolate the product.
  • Note : The phenolic -OH group may require protection (e.g., acetylation) to prevent side reactions during bromination.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze ¹H/¹³C NMR for characteristic signals (e.g., ketone carbonyl at ~190–200 ppm, aromatic protons, and bromine-induced splitting patterns).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS (expected [M+H]⁺ for C₈H₅Br₂O₂: ~307.8).
  • X-ray Crystallography : Refine crystal structures using programs like SHELXL . For example, SHELX’s robust algorithms resolve heavy-atom (Br) positions even in low-symmetry space groups.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store at –20°C in an inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or oxidation .
  • Use amber vials to minimize light-induced decomposition, especially given the bromine substituents’ sensitivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-validate with multiple techniques (e.g., 2D NMR for ambiguous coupling patterns).
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Crystallographic validation : Resolve tautomeric forms (e.g., keto-enol) via X-ray diffraction .

Q. What is the compound’s reactivity in nucleophilic substitution reactions, and how can selectivity be controlled?

  • Methodological Answer :

  • The α-bromo ketone moiety is highly electrophilic. Reactivity can be tuned by:
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance SN2 pathways.
  • Temperature : Lower temperatures favor kinetic control (e.g., selective substitution at Br over phenolic -OH).
  • Case Study : In peptide chemistry, similar bromoethanones alkylate cysteine thiols selectively under buffered aqueous conditions .

Q. How can this compound be utilized in heterocyclic synthesis for bioactive molecules?

  • Methodological Answer :

  • Indole Synthesis : React with amines (e.g., Fischer indole synthesis) to generate brominated indole derivatives. For example, 2-bromo-1-(aryl)ethanones are precursors to tubulin inhibitors via cyclization .
  • Thiazole Formation : Condense with thioureas or thioamides to yield brominated thiazoles, which are common in antifungal agents .

Q. What strategies are recommended for studying its pharmacokinetic (ADME) properties despite limited data?

  • Methodological Answer :

  • In silico models : Predict logP, solubility, and metabolic pathways using tools like SwissADME or ADMETLab.
  • Radiolabeling : Synthesize a ¹⁴C- or ³H-labeled analog for in vivo distribution studies.
  • Microsomal assays : Test hepatic metabolism using human liver microsomes to identify phase I/II metabolites.

Q. How does hydrogen bonding influence its crystal packing and stability?

  • Methodological Answer :

  • Analyze intermolecular interactions (e.g., O-H···O or O-H···Br) via X-ray crystallography. For example:
  • The phenolic -OH forms hydrogen bonds with neighboring ketone carbonyls, stabilizing the lattice .
  • Use Mercury (CCDC) software to visualize packing motifs and quantify hydrogen-bond distances/angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

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